molecular formula C7H15Br B13611866 2-Bromo-4-methylhexane CAS No. 61653-12-1

2-Bromo-4-methylhexane

Cat. No.: B13611866
CAS No.: 61653-12-1
M. Wt: 179.10 g/mol
InChI Key: NRWCWVSNXYGJCU-UHFFFAOYSA-N
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Description

2-Bromo-4-methylhexane is an organic compound classified as an alkyl halide. It consists of a hexane backbone with a bromine atom attached to the second carbon and a methyl group attached to the fourth carbon. This compound is of interest due to its reactivity and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylhexane can be synthesized through the bromination of 4-methylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom on the second carbon of the hexane chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process would likely include the use of bromine and a suitable solvent under controlled temperature and pressure conditions to optimize yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by another nucleophile.

    Elimination Reactions: It can also undergo elimination reactions (E2) to form alkenes, such as 4-methyl-2-hexene, by the removal of a hydrogen atom and the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-). These reactions typically occur in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in solvents like ethanol or tert-butanol.

Major Products:

    Substitution: Products include alcohols, nitriles, and ethers depending on the nucleophile used.

    Elimination: The major product is typically an alkene, such as 4-methyl-2-hexene.

Scientific Research Applications

2-Bromo-4-methylhexane is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: While not a direct pharmaceutical agent, it can be used in the synthesis of bioactive compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in the synthesis of polymers and other materials.

Mechanism of Action

The primary mechanism of action for 2-Bromo-4-methylhexane involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion.

Comparison with Similar Compounds

    2-Bromohexane: Similar structure but without the methyl group on the fourth carbon.

    4-Bromo-2-methylhexane: The positions of the bromine and methyl groups are reversed.

    2-Chloro-4-methylhexane: Chlorine replaces bromine, affecting reactivity and reaction conditions.

Uniqueness: 2-Bromo-4-methylhexane is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity can be exploited in synthetic chemistry to achieve desired outcomes in complex molecule synthesis.

Properties

CAS No.

61653-12-1

Molecular Formula

C7H15Br

Molecular Weight

179.10 g/mol

IUPAC Name

2-bromo-4-methylhexane

InChI

InChI=1S/C7H15Br/c1-4-6(2)5-7(3)8/h6-7H,4-5H2,1-3H3

InChI Key

NRWCWVSNXYGJCU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)Br

Origin of Product

United States

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